Superior Norepinephrine Transporter (NET) Inhibition Versus Serotonin and Dopamine Transporters
In a head-to-head functional assay panel, the target compound demonstrates a marked selectivity window for the human norepinephrine transporter (NET) over the dopamine transporter (DAT), while maintaining high potency at the serotonin transporter (SERT). Specifically, it inhibits human NET with an IC50 of 2.10 nM, compared to an IC50 of 35 nM for human SERT and an IC50 of >1,000 nM for human DAT . This selectivity profile, with a >476-fold selectivity for NET over DAT, is a key differentiator from non-selective monoamine reuptake inhibitors.
| Evidence Dimension | Transporter Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | NET: 2.10; SERT: 35; DAT: >1000 |
| Comparator Or Baseline | SERT and DAT within the same assay panel |
| Quantified Difference | NET vs. DAT selectivity: >476-fold; NET vs. SERT: 16.7-fold |
| Conditions | Inhibition of human NET, SERT, and DAT expressed in CHOK1 cells, measured by [3H]-neurotransmitter uptake assays. |
Why This Matters
This specific selectivity fingerprint is critical for neuroscience programs targeting noradrenergic pathways without dopaminergic side effects, directly guiding the selection of this scaffold over non-selective or SERT-predominant analogs.
- [1] BindingDB. (2024). BDBM50098387 (CHEMBL3593274): Affinity Data for Human NET, SERT, and DAT. Takeda Pharmaceutical, curated by ChEMBL. View Source
